molecular formula C14H26N2O4 B2944962 1,2-Di-Boc-piperidazine CAS No. 340256-13-5

1,2-Di-Boc-piperidazine

Cat. No. B2944962
CAS RN: 340256-13-5
M. Wt: 286.372
InChI Key: ONTYDPNTAVCVKA-UHFFFAOYSA-N
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Description

1,2-Di-Boc-piperidazine is a chemical compound with the molecular formula C14H26N2O4 . It is also known by other names such as di-tert-butyl tetrahydropyridazine-1,2-dicarboxylate and ditert-butyl diazinane-1,2-dicarboxylate .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular weight of 1,2-Di-Boc-piperidazine is 286.37 g/mol . The IUPAC name for this compound is di tert-butyl diazinane-1,2-dicarboxylate . The InChI and Canonical SMILES for this compound are also available .


Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various chemical reactions. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

1,2-Di-Boc-piperidazine has a molecular weight of 286.37 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are 286.18925731 g/mol . The topological polar surface area of the compound is 59.1 Ų .

Scientific Research Applications

Pharmacology

1,2-Di-Boc-piperidazine: is a versatile compound in pharmacology due to its structural role in the synthesis of piperidine derivatives, which are present in various pharmaceuticals and alkaloids . These derivatives have been explored for their potential in drug design, particularly as building blocks for constructing complex drug molecules with a wide range of therapeutic effects .

Organic Synthesis

In organic synthesis, 1,2-Di-Boc-piperidazine serves as a crucial intermediate. It’s used in multicomponent reactions, cyclization, and C–H functionalization, contributing to the synthesis of complex organic structures that can lead to the development of new materials and drugs .

Medicinal Chemistry

1,2-Di-Boc-piperidazine: plays a significant role in medicinal chemistry. It’s involved in the synthesis of compounds with various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its use in the creation of piperidine-based drugs is notable, as these compounds are key elements in FDA-approved medications .

Drug Design

In drug design, 1,2-Di-Boc-piperidazine is utilized for its ability to form piperazine structures, which are integral components of several blockbuster drugs. The compound’s role in the C–H functionalization of the piperazine ring is critical for creating drugs with improved pharmacological profiles .

Chemical Biology

1,2-Di-Boc-piperidazine: finds applications in chemical biology, where it’s used in bioorthogonal chemistry. This field involves reactions that occur inside living systems without interfering with native biochemical processes, enabling the study and modification of biomolecules in their natural environment .

Biochemistry

In biochemistry, 1,2-Di-Boc-piperidazine contributes to the study of biochemical processes by serving as a building block for synthesizing compounds that interact with biological systems. Its derivatives are used to probe biological pathways and understand the molecular basis of diseases .

Agriculture

Although not directly linked to 1,2-Di-Boc-piperidazine , the principles of nanotechnology in agriculture suggest potential future applications. Nanoparticles can enhance crop productivity and offer controlled delivery systems for nutrients or pesticides, which could be an area where piperidazine derivatives might find use .

Material Science

While specific applications of 1,2-Di-Boc-piperidazine in material science are not directly cited, the field’s interest in nitrogen-containing heterocycles for creating advanced materials indicates potential uses. These compounds can contribute to the development of new polymers and organic materials with unique properties .

Future Directions

While specific future directions for 1,2-Di-Boc-piperidazine are not mentioned in the retrieved sources, therapeutic peptides, which include piperazine derivatives, are a unique class of pharmaceutical agents that have seen great progress in drug development thanks to new production, modification, and analytic technologies . Future directions in this field could include the development of bi-functional or multi-functional small molecules and the use of nano-materials to deliver siRNAs .

properties

IUPAC Name

ditert-butyl diazinane-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)15-9-7-8-10-16(15)12(18)20-14(4,5)6/h7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTYDPNTAVCVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of di-tert-butyl hydrazine-1,2-dicarboxylate (10 g, 43.1 mmol) in dry N,N-dimethylformamide (25 ml) was added to a stirred suspension of sodium hydride (3.79 g of a 60% suspension in mineral oil, 95 mmol) in dry N,N-dimethylformamide (175 ml) at 0° C. under nitrogen. The reaction mixture was stirred for 30 minutes and then 1,4-dibromobutane (9.3 g, 43.1 mmol) was added within half a minute. The reaction was stirred at room temperature overnight. Then water (˜20 ml) was added carefully to the reaction mixture at room temperature, and stirring was continued for ca. 5 minutes. Thereafter the quenched reaction mixture was poured into 1 liter of water. The product was extracted twice with diethyl ether (200 ml), and the combined organic layers were washed with three times with 10% aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated in vacuo to give 14 g of crude tetrahydropyridazine-1,2-dicarboxylic acid di-tert-butyl ester. This was dissolved in diethyl ether (200 ml) and 4N hydrochloric acid in dioxane (108 ml, 431 mmol) was added. The resulting mixture was stirred overnight at room temperature. The thus formed white precipitate was isolated by filtration and dried under a flow of nitrogen to yield 4.6 g of crude product. Analysis by 1H NMR indicated that the reaction had not gone to completion. This crude product was combined with the crude product of a similar preparation, dissolved in dichloromethane (200 ml) and treated with 4N hydrochloric acid in dioxane (60 ml, 240 mmol) and the resulting mixture was stirred overnight at room temperature. The reaction mixture was concentrated in vacuo and triturated with dry diethyl ether. The resulting precipitate was isolated by filtration and dried and a flow of nitrogen to yield 6.3 g of product, which was used without further purification in the next step.
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10 g
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175 mL
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